molecular formula C20H13BrN2OS B2606622 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide CAS No. 307326-15-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide

Cat. No. B2606622
M. Wt: 409.3
InChI Key: YTBUAYBIAXUWFM-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities, including antibacterial properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted 2-amino benzothiazoles with other precursor substrates . The compounds are synthesized in excellent yields and their structures are corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide”, have been found to manifest profound antimicrobial activity . This suggests that they may undergo chemical reactions with bacterial cells, leading to their antibacterial effects.

Scientific Research Applications

Antiproliferative and Apoptosis-Inducing Properties

A study by Zhang et al. (2018) synthesized and evaluated 2-(3-aminophenyl)-benzothiazole derivatives for their in vitro antiproliferative activity against various human cancer cell lines. One compound demonstrated significantly improved antiproliferative activity and induced apoptosis in A549 cells, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Zhang et al., 2018).

Novel Synthetic Routes and Chemical Transformations

Odame et al. (2020) reported a novel gold(I)-mediated intramolecular transamidation of thiourea derivatives to yield benzamides via dethiocyanation. This study provided insights into the synthesis of benzamide derivatives, including those related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide, offering a new synthetic pathway for researchers in the field (Odame et al., 2020).

Catalytic Activities and Material Science Applications

Research by Yen et al. (2006) explored the synthesis of benzothiazolin-2-ylidene complexes and evaluated their catalytic activities towards Heck coupling reactions. Such studies underscore the versatility of benzothiazole derivatives in catalysis and material science, suggesting potential applications beyond biological activities (Yen et al., 2006).

Antimicrobial Properties

Incerti et al. (2017) synthesized a series of benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activity against various bacterial and fungal species. The study demonstrated the antimicrobial potential of these compounds, indicating their usefulness in developing new antimicrobial agents (Incerti et al., 2017).

Future Directions

The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide” and similar compounds could involve further exploration of their antibacterial properties and potential applications in medicine . Additionally, more research could be conducted to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUAYBIAXUWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide

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